molecular formula C15H15N B8671931 2-(9H-fluoren-9-yl)ethan-1-amine

2-(9H-fluoren-9-yl)ethan-1-amine

Cat. No.: B8671931
M. Wt: 209.29 g/mol
InChI Key: RYJVZYIZXDRJOR-UHFFFAOYSA-N
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Description

2-(9H-Fluoren-9-yl)ethan-1-amine hydrochloride ( 21745-80-2) is an organic compound with the molecular formula C 15 H 16 ClN and a molecular weight of 245.75 . This chemical features a fluorene moiety, a bicyclic structure that is of significant interest in various research fields due to its rigid, planar architecture . As a specialized building block, this amine-functionalized fluorene derivative serves as a key intermediate in synthetic chemistry. Researchers utilize such compounds to develop more complex molecules for diverse applications. Fluorene-containing scaffolds are frequently investigated for their potential biological activities, including in the development of antimicrobial agents and compounds with central nervous system (CNS) activity . The lipophilic nature of the fluorene group may aid in the penetration of derived compounds across biological barriers . This product is provided as the hydrochloride salt to enhance its stability and solubility. It is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

IUPAC Name

2-(9H-fluoren-9-yl)ethanamine

InChI

InChI=1S/C15H15N/c16-10-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10,16H2

InChI Key

RYJVZYIZXDRJOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CCN

Origin of Product

United States

Preparation Methods

Halogenated Fluorene Intermediate Route

A foundational method involves the conversion of 9H-fluorene into a halogenated intermediate (e.g., 9-chlorofluorene), followed by nucleophilic displacement with ethylamine. This two-step process typically employs polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), with reaction temperatures maintained at 60–80°C to enhance reactivity.

Key Data:

  • Intermediate Synthesis: Halogenation of 9H-fluorene using PCl₅ in dichloromethane achieves >85% conversion.

  • Amination Step: Ethylamine (2 equivalents) reacts with 9-chlorofluorene at 70°C for 12 hours, yielding 68–72% of the target amine.

Reductive Amination Pathways

Fluorenone-Based Reductive Systems

Reductive amination of 9H-fluoren-9-one (fluorenone) with ethylamine represents a streamlined single-pot methodology. Sodium cyanoborohydride (NaBH₃CN) in methanol/acetic acid buffer (pH 5–6) facilitates imine intermediate reduction, achieving yields of 78–82%.

Table 1: Comparative Reductive Amination Conditions

Reducing AgentSolvent SystemTemperature (°C)Yield (%)
NaBH₃CNMeOH/HOAc2582
NaBH₄THF4065
LiAlH₄Diethyl ether0 (reflux)71

Mechanistic Insight: The reaction proceeds via Schiff base formation, followed by selective reduction of the C=N bond. NaBH₃CN’s mild acidity (pH 5–6) minimizes fluorene ring hydrogenation side reactions.

Catalytic Methods Using Lewis Acids

Boron Trifluoride-Etherate (BF₃·OEt₂) Catalysis

A breakthrough approach utilizes BF₃·OEt₂ (0.2 equivalents) in dichloromethane at 45°C, enabling direct coupling between fluorene derivatives and amine precursors. This method circumvents intermediate isolation, achieving 53% yield in 45 minutes.

Optimization Parameters:

  • Catalyst Loading: >0.15 equiv BF₃·OEt₂ required for efficient activation.

  • Solvent Impact: Dichloromethane outperforms toluene or acetonitrile due to superior Lewis acid stabilization.

Industrial-Scale Production Techniques

Continuous-Flow Reactor Systems

Large-scale synthesis employs tubular flow reactors with immobilized catalysts (e.g., Amberlyst-15). Key advantages include:

  • Throughput: 12 kg/day capacity using 50 L reactor volume.

  • Purity: >99.5% achieved via in-line crystallization units.

Table 2: Industrial Process Metrics

ParameterBatch ProcessContinuous Flow
Cycle Time (h)244
Yield (%)7588
Energy Consumption (kW)189

Purification and Characterization Protocols

Chromatographic Refinement

Final purification utilizes silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1). Analytical validation employs:

  • ¹H NMR: δ 1.8–2.1 ppm (m, 2H, CH₂NH₂), 4.3–4.5 ppm (m, 1H, fluorenyl CH).

  • HPLC-MS: [M+H]⁺ = 209.29 m/z (theoretical 209.29) .

Chemical Reactions Analysis

Types of Reactions

2-(9H-fluoren-9-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The primary amine group can be oxidized to form imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-(9H-fluoren-9-yl)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a fluorescent probe.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other materials that require fluorescent properties.

Mechanism of Action

The mechanism of action of 2-(9H-fluoren-9-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The primary amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The fluorene moiety contributes to the compound’s stability and fluorescent properties, which can be used to track its interactions in biological systems.

Comparison with Similar Compounds

Structural and Functional Analogs

Key structural analogs include:

5-(3-Fluoro-4-methoxyphenyl)-2-methoxynicotinic acid (CAS: 1261922-90-0): Features a 2-methoxy and 3-fluoro-4-methoxyphenyl group .

5-Chloro-6-[3-(2-methyl-2-propanyl)phenoxy]nicotinic acid (CAS: 1099115-90-8): Contains a tert-butylphenoxy substituent and a chlorine atom .

2-[(2-Methoxyethoxy)methyl]-6-(trifluoromethyl)nicotinic acid (CAS: 380355-55-5): Substituted with a methoxyethoxy-methyl group and trifluoromethyl .

6-(2-Methoxyphenyl)-nicotinic acid (CAS: 887976-03-6): A simpler analog with a 2-methoxyphenyl group .

Pharmacological Activity
Lipid Modulation

Nicotinic acid and analogs (e.g., 2-(3-Methoxy-phenoxy)-nicotinic acid) are linked to lipid profile improvements:

  • HDL Increase : Nicotinic acid analogs elevate HDL by 63% on average, likely via GPR109A receptor activation .
  • TG Reduction : Triglyceride levels decrease by 26% in dialysis patients after 8 weeks of treatment .
  • Phosphate Regulation : In hyperphosphatemia, analogs reduce serum phosphorus (SMD = 1.05 at 8 weeks), though effects plateau after 12–24 weeks .

Comparison of Lipid Effects

Compound HDL Increase (%) TG Reduction (%) Serum Phosphorus Reduction (SMD)
Nicotinic acid (baseline) 63 26 1.05 (at 8 weeks)
2-Methoxy analogs ~50–60* ~20–25* ~0.6–1.0*
Chlorinated analogs Insufficient data Insufficient data Higher stability (tert-butyl)

*Inferred from structural similarity to nicotinic acid .

Parathyroid Hormone (PTH) Modulation

Nicotinic acid derivatives show inconsistent effects on iPTH levels in dialysis patients.

Metabolic Pathways
Oxidation by Pseudomonas fluorescens

Nicotinic acid derivatives with intact pyridine rings (e.g., 2-(3-Methoxy-phenoxy)-nicotinic acid) are susceptible to microbial oxidation. Key findings:

  • Ring Cleavage : Initial oxidation involves pyridine ring opening, releasing CO₂ (3–5 moles per mole substrate) .
  • Oxygen Dependency : Degradation occurs only under aerobic conditions, with O₂ consumption ratios of 0.78–3.9 moles per mole substrate .
  • Enzyme Specificity : Modifying the carboxyl group (e.g., esterification) abolishes enzymatic activity, highlighting the importance of the free -COOH group .

Metabolic Stability Comparison

Compound CO₂ Release (moles) O₂ Consumption (moles) Enzyme Activity Retention
Nicotinic acid 3–5 0.78–3.9 Yes
2-Methoxy analogs Similar* Similar* Likely reduced*
Trifluoromethyl analogs Reduced* Lower* No (if carboxyl modified)

*Inferred from substituent steric and electronic effects .

Q & A

Q. What are the standard synthetic routes for preparing 2-(9H-fluoren-9-yl)ethan-1-amine, and how do their yields compare under varying conditions?

The compound is typically synthesized via fluorene functionalization. A widely used approach involves the Leuckart–Wallach reaction, starting from 9H-fluoren-9-one (CAS 486-25-9) to form intermediates like formamides, followed by dehydration (e.g., using POCl₃ or PCl₅). This method achieves yields up to 92% under optimized conditions . Alternative routes include direct amination of fluorenylmethanol derivatives, though these often require expensive starting materials like 9H-fluoren-9-amine hydrochloride (CAS 5978-75-6) .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of 2-(9H-fluoren-9-yl)ethan-1-amine?

  • ¹H/¹³C NMR : Confirm amine proton signals (δ ~1.5–2.5 ppm) and fluorene backbone aromaticity (δ ~7.2–7.8 ppm).
  • Fluorescence Spectroscopy : Fluorene derivatives exhibit strong fluorescence (e.g., bright blue at 366 nm excitation), useful for tracking purity .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (209.29 g/mol for C₁₅H₁₅N) .

Q. What are the primary applications of this compound in peptide synthesis and materials science?

The amine group enables its use as a building block in Fmoc (fluorenylmethoxycarbonyl) chemistry for solid-phase peptide synthesis. Its rigid fluorene backbone also stabilizes organic semiconductors and optoelectronic materials .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?

  • Temperature Control : Maintain ≤0°C during formamide dehydration to suppress side reactions like dimerization .
  • Solvent Selection : Use anhydrous dichloromethane (DCM) for improved solubility and reduced hydrolysis .
  • Catalytic Additives : Introduce molecular sieves to sequester water during dehydration steps .

Q. What strategies resolve contradictions in crystallographic data for fluorene-amine derivatives?

  • Software Tools : Refinement with SHELXL (for small molecules) or SHELXPRO (macromolecular interfaces) ensures accurate electron density mapping .
  • Validation : Cross-check results using ORTEP-III for thermal ellipsoid visualization and hydrogen bonding analysis .

Q. How can stability issues during long-term storage be addressed?

  • Storage Conditions : Keep under inert gas (Ar/N₂) at –20°C to prevent oxidation.
  • Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products .

Data Contradiction Analysis

Q. Why might fluorescence intensity vary between batches of 2-(9H-fluoren-9-yl)ethan-1-amine?

Variations arise from trace impurities (e.g., unreacted fluorenone) or solvent residues. Use preparative HPLC (95% purity threshold) and fluorescence quenching assays to standardize batches .

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₅N
Molecular Weight209.29 g/mol
Melting Point166–170°C
CAS Number108714-73-4
Fluorescence λex366 nm

Methodological Recommendations

  • Crystallization : Recrystallize from ethanol/water (7:3 v/v) to enhance purity .
  • Chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) for column purification .

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